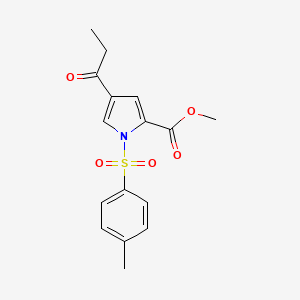

Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-4-propanoylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-4-15(18)12-9-14(16(19)22-3)17(10-12)23(20,21)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPTKWSFLGUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive overview of a robust synthetic route to Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of chemists with a foundational understanding of organic synthesis. We will delve into a validated two-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and providing detailed experimental protocols.

Introduction

Substituted pyrroles are a class of heterocyclic compounds that form the core of many biologically active molecules and functional materials. The target molecule, this compound, features a synthetically versatile tosyl-protected nitrogen, a methyl ester at the 2-position, and a propionyl group at the 4-position. This substitution pattern makes it a valuable building block for further chemical elaboration. The synthetic strategy outlined herein is designed to be efficient and scalable, proceeding through two key transformations: N-tosylation of a pyrrole precursor followed by a regioselective Friedel-Crafts acylation.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved in two sequential steps starting from commercially available Methyl pyrrole-2-carboxylate.

Step 1: N-Tosylation. The first step involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. This is a crucial step as the electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, which allows for more controlled subsequent functionalization.

Step 2: Friedel-Crafts Propionylation. The second key step is the introduction of the propionyl group at the C4 position of the pyrrole ring via a Friedel-Crafts acylation reaction. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the pyrrole ring.

An In-depth Technical Guide to Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate (CAS Number: 1191272-69-1), a substituted pyrrole derivative with significant potential in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the compound's physicochemical properties, proposes a detailed synthetic pathway, and explores its prospective applications based on the well-established reactivity and biological significance of the pyrrole scaffold and its substituents.

Introduction: The Strategic Value of Substituted Pyrroles

The pyrrole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design.[1][2] The introduction of a tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen serves a dual purpose: it acts as a robust protecting group and as an electron-withdrawing group that modulates the reactivity of the pyrrole ring.[3] This modification is crucial for controlling selectivity in subsequent synthetic steps.[3]

This compound incorporates several key functional groups that suggest its utility as a versatile intermediate:

-

A Tosyl-Protected Pyrrole Core: Offers stability and directs further functionalization.

-

A C4-Propionyl Group: Provides a reactive handle for chain extension or the introduction of other functionalities.

-

A C2-Methyl Carboxylate Group: A classic precursor for a wide range of derivatives, including amides, hydrazides, and other esters.

This guide will delve into the specifics of this molecule, offering both established data and scientifically grounded projections to facilitate its use in research and development.

Physicochemical Properties and Computational Analysis

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be collated from chemical supplier databases and augmented with computational predictions.

| Property | Value | Source |

| CAS Number | 1191272-69-1 | [4][5][6] |

| Molecular Formula | C₁₆H₁₇NO₅S | [4] |

| Molecular Weight | 335.37 g/mol | [4] |

| Purity | ≥95% | [4] |

| Topological Polar Surface Area (TPSA) | 82.44 Ų | [4] |

| LogP | 2.41282 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 5 | [4] |

| Storage Temperature | 4°C | [4] |

These properties suggest a compound with moderate lipophilicity and good potential for membrane permeability, a desirable trait for drug candidates. The absence of hydrogen bond donors and the presence of multiple acceptors will govern its interaction with biological targets.

Proposed Synthetic Strategy: A Step-by-Step Approach

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available pyrrole-2-carboxylic acid. The following multi-step protocol is based on well-established transformations in pyrrole chemistry.

Experimental Protocol

Step 1: Esterification of Pyrrole-2-carboxylic Acid

-

Reactants: Pyrrole-2-carboxylic acid, methanol (excess), and a catalytic amount of sulfuric acid.

-

Procedure: Dissolve pyrrole-2-carboxylic acid in an excess of methanol. Add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base such as sodium bicarbonate solution. Extract the product, methyl 1H-pyrrole-2-carboxylate, with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Tosylation of the Pyrrole Nitrogen

-

Reactants: Methyl 1H-pyrrole-2-carboxylate, p-toluenesulfonyl chloride (TsCl), and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Procedure: To a solution of methyl 1H-pyrrole-2-carboxylate in the chosen solvent, add the base portion-wise at 0°C to deprotonate the pyrrole nitrogen. After stirring for 30 minutes, add p-toluenesulfonyl chloride and allow the reaction to warm to room temperature. Stir until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product, methyl 1-tosyl-1H-pyrrole-2-carboxylate, with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Friedel-Crafts Acylation at the C4 Position

-

Reactants: Methyl 1-tosyl-1H-pyrrole-2-carboxylate, propionyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

-

Procedure: In a flask under an inert atmosphere, dissolve methyl 1-tosyl-1H-pyrrole-2-carboxylate in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the solution to 0°C and add the Lewis acid. Add propionyl chloride dropwise and stir the reaction at 0°C to room temperature. The electron-withdrawing nature of the tosyl and carboxylate groups will direct the acylation to the C4 position.

-

Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After solvent removal, purify the resulting this compound by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Anticipated Spectroscopic Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on its structure, the following spectral data can be anticipated:

-

¹H NMR:

-

Aromatic protons of the tosyl group would appear as two doublets in the range of δ 7.3-7.9 ppm.

-

The two pyrrole protons would appear as distinct signals, likely doublets or singlets depending on coupling, in the aromatic region.

-

The methyl protons of the tosyl group would be a singlet around δ 2.4 ppm.

-

The methyl ester protons would be a singlet around δ 3.8-3.9 ppm.

-

The propionyl group would show a quartet (CH₂) and a triplet (CH₃) in the upfield region.

-

-

¹³C NMR:

-

Distinct signals for the carbonyl carbons of the ester and ketone.

-

Signals for the aromatic carbons of the pyrrole and tosyl groups.

-

Signals for the aliphatic carbons of the methyl ester, tosyl-methyl, and propionyl groups.

-

-

IR Spectroscopy:

-

Characteristic C=O stretching frequencies for the ester and ketone.

-

S=O stretching bands from the sulfonyl group.

-

C-N and C-H stretching vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak corresponding to the exact mass of the compound.

-

Characteristic fragmentation patterns, including the loss of the tosyl group, methyl ester, and propionyl group.

-

Potential Applications and Future Research Directions

The structural features of this compound make it a promising candidate for several research applications, particularly in drug discovery.

-

Intermediate for Bioactive Molecules: This compound is an ideal starting material for the synthesis of more complex molecules. The propionyl and ester groups can be readily modified to introduce diverse functionalities, allowing for the generation of a library of compounds for biological screening. For example, pyrrole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and protein kinases.[3][7][8]

-

Pro-drug Development: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which could serve as a pro-drug or be coupled with other molecules to enhance pharmacokinetic properties.

-

Anti-inflammatory and Anti-cancer Research: Many pyrrole-containing compounds have demonstrated anti-inflammatory and anti-cancer properties.[8][9] The title compound could be explored for its potential in these therapeutic areas, either directly or as a scaffold for further derivatization.

Logical Relationship Diagram for Research Applications

Caption: Potential research pathways originating from the title compound.

Conclusion

This compound is a strategically designed molecule with considerable potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data on this compound remains limited in the public domain, its constituent functional groups and the well-documented chemistry of the pyrrole nucleus provide a strong foundation for its exploration in various research and development endeavors. This guide offers a scientifically grounded framework for its synthesis, characterization, and potential applications, aiming to catalyze further investigation into this and related substituted pyrroles.

References

-

Chemikart. (n.d.). 1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-Propionyl-1H-Pyrrole-2-Carboxylate. Retrieved from [Link]

-

MDPI. (2018). 1-Phenyl-3-tosyl-1H-pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

LinkedIn. (2023). Understanding Methyl 1H-Pyrrole-2-Carboxylate: Properties & Applications for Buyers. Retrieved from [Link]

-

MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Retrieved from [Link]

- Google Patents. (n.d.). AU2002342909A1 - Pyrrole synthesis.

-

PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2018). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

MDPI. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). Methyl 1H-Pyrrole-2-Carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2020245291A1 - Pyrrole derivatives as acc inhibitors.

- Google Patents. (n.d.). US7884112B2 - Pyrrolopyridine-2-carboxylic acid hydrazides.

-

National Center for Biotechnology Information. (2004). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 2. Effect of pyrrole-C2 and/or -C4 substitutions on biological activity. Retrieved from [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1191272-69-1 | 1H-Pyrrole-2-carboxylic acid, 1-[(4-Methylphenyl)sulfonyl]-4-(1-oxopropyl)-, Methyl ester | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 6. 1191272-69-1|this compound|BLD Pharm [bldpharm.com]

- 7. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

An In-Depth Technical Guide to Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive characterization of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. Pyrrole scaffolds are foundational in numerous biologically active compounds, and the strategic placement of functional groups, such as the propionyl and carboxylate moieties, offers versatile handles for further molecular elaboration. The inclusion of a tosyl protecting group on the pyrrole nitrogen modulates the ring's reactivity and provides stability. This document details a plausible synthetic route, predicts detailed spectroscopic data based on analogous structures, and discusses the potential reactivity and applications of this compound for researchers, scientists, and drug development professionals.

Introduction and Significance

Pyrrole derivatives are a cornerstone of heterocyclic chemistry, forming the core of many natural products and pharmaceuticals. The functionalization of the pyrrole ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity. This compound (C₁₆H₁₇NO₅S, M.W. 335.37 g/mol )[1][2] is a highly functionalized building block. The ester at the 2-position and the ketone at the 4-position provide reactive sites for diversification, while the N-tosyl group serves to protect the pyrrole nitrogen and influence the regioselectivity of synthetic transformations. Understanding the synthesis and detailed characteristics of this molecule is crucial for its effective utilization in complex synthetic campaigns.

Synthesis and Mechanism

The synthesis of the title compound can be logically achieved through the Friedel-Crafts acylation of a suitable precursor, Methyl 1-tosyl-1H-pyrrole-2-carboxylate. The tosyl group, being electron-withdrawing, directs acylation primarily to the 4-position of the pyrrole ring.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available Methyl 1H-pyrrole-2-carboxylate:

-

Tosylation of the Pyrrole Nitrogen: Protection of the pyrrole nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Friedel-Crafts Acylation: Acylation at the C4 position of the N-tosylated pyrrole with propionyl chloride using a Lewis acid catalyst.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-tosyl-1H-pyrrole-2-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is cooled back to 0°C, and a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Methyl 1-tosyl-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of this compound

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, propionyl chloride (1.2 eq.) is added dropwise.

-

The mixture is stirred for 15 minutes at 0°C.

-

A solution of Methyl 1-tosyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM is then added dropwise, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction is carefully poured into a mixture of ice and concentrated HCl.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude solid is purified by recrystallization or column chromatography to yield the final product.

Structural Elucidation and Spectroscopic Data

The structural confirmation of this compound is based on a combination of spectroscopic methods. While experimental data for this specific molecule is not publicly available, the following data is predicted based on established values for its constituent functional groups.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to SO₂) |

| ~7.55 | d, J ≈ 2.0 Hz | 1H | Pyrrole C5-H |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to SO₂) |

| ~7.25 | d, J ≈ 2.0 Hz | 1H | Pyrrole C3-H |

| ~3.85 | s | 3H | O-CH ₃ (Ester) |

| ~2.90 | q, J ≈ 7.5 Hz | 2H | -CO-CH ₂-CH₃ |

| ~2.45 | s | 3H | Ar-CH ₃ |

| ~1.20 | t, J ≈ 7.5 Hz | 3H | -CO-CH₂-CH ₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C =O (Ketone) |

| ~161.0 | C =O (Ester) |

| ~145.5 | Ar-C (ipso to SO₂) |

| ~135.0 | Ar-C (ipso to CH₃) |

| ~130.0 | Ar-C H (meta to SO₂) |

| ~128.5 | Pyrrole C 4 |

| ~127.0 | Ar-C H (ortho to SO₂) |

| ~126.5 | Pyrrole C 2 |

| ~124.0 | Pyrrole C 5-H |

| ~115.0 | Pyrrole C 3-H |

| ~52.5 | O-C H₃ (Ester) |

| ~32.0 | -CO-C H₂-CH₃ |

| ~21.5 | Ar-C H₃ |

| ~8.5 | -CO-CH₂-C H₃ |

Rationale for Predictions: The chemical shifts are estimated from data for similar structures. The tosyl group's aromatic protons and methyl group are characteristic[3]. The pyrrole protons at C3 and C5 are distinct, with the C5 proton typically further downfield due to the influence of the N-tosyl group. The propionyl group shows a typical ethyl ketone pattern[4][5]. The ester methyl singlet is expected in its usual region. Carbon shifts are predicted based on the electron-withdrawing effects of the substituents[6][7][8][9][10].

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725-1715 | Strong | C=O Stretch (Ester) |

| ~1680-1670 | Strong | C=O Stretch (α,β-unsaturated Ketone) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1370 & ~1175 | Strong | Asymmetric & Symmetric SO₂ Stretch (Sulfonamide) |

| ~1250 & ~1100 | Strong | C-O Stretch (Ester) |

Rationale for Predictions: The ester carbonyl stretch is expected at a higher frequency than the ketone carbonyl, which is lowered due to conjugation with the pyrrole ring[11][12][13][14][15]. The sulfonamide SO₂ stretches are characteristically strong and appear in their well-established regions[16][17][18][19].

Mass Spectrometry (MS)

Predicted High-Resolution Mass (HRMS) and Key Fragments:

-

Calculated Exact Mass (M+H)⁺: 336.0906 for C₁₆H₁₈NO₅S⁺

-

Key Fragmentation Pathways:

-

Loss of the tosyl group (m/z 155) to give a fragment at m/z 181.

-

Loss of the propionyl group (m/z 57) via alpha-cleavage.

-

Loss of the methoxy group (m/z 31) from the ester.

-

The tropylium ion (m/z 91) from the tolyl group is expected to be a prominent peak.

-

Rationale for Predictions: The fragmentation of N-tosyl pyrroles often involves cleavage of the N-S bond. Acyl pyrroles can undergo characteristic cleavage at the carbonyl group.[2][20][21][22]

Physicochemical Properties and Reactivity

Summary of Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₅S |

| Molecular Weight | 335.37 g/mol [1][2] |

| CAS Number | 1191272-69-1[1][2] |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |

Reactivity and Potential Applications

This molecule is a versatile intermediate for further chemical synthesis.

-

N-Tosyl Deprotection: The tosyl group can be removed under various conditions, most commonly basic hydrolysis (e.g., NaOH in MeOH/H₂O) or reductive cleavage, to yield the free N-H pyrrole.[23][24][25][26] This unmasks the pyrrole nitrogen for further functionalization or for use in hydrogen bonding interactions in a final target molecule.

-

Carbonyl Chemistry: The propionyl ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, or serve as a handle for the formation of other heterocyclic rings.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

-

Applications: As a multifunctional building block, this compound is well-suited for constructing libraries of compounds for drug discovery. The substituted pyrrole core is present in numerous bioactive molecules, including anti-inflammatory and anti-cancer agents.

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable synthetic intermediate with multiple functional groups amenable to diverse chemical transformations. This guide provides a robust framework for its synthesis and a detailed, predictive characterization of its spectroscopic properties. The insights into its reactivity profile are intended to empower researchers in medicinal and materials chemistry to leverage this building block for the creation of novel and complex molecular architectures.

References

-

Uno, T., & Machida, M. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(4), 643-649. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

QuimicaOrganica.org. (n.d.). IR Spectrum: Esters. [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. [Link]

-

O'Brien, A. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

-

O'Brien, A. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Tezcan, H., et al. (2004). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

-

PubChem. (n.d.). Methyl pyrrole-2-carboxylate. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of tosylcellulose (solvent: DMSO-d6). [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

-

SpectraBase. (n.d.). Pyrrole-2-carboxylic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). (Z)-1-Tosyl-2-pentene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

-

Cromwell, N. H., et al. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹H NMR (a) and ¹³C NMR (b) for cellulose tosylate. [Link]

-

ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]

-

ResearchGate. (n.d.). Validation of ¹²C propionyl‐CoA synthesis and control reactions. [Link]

-

PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. [Link]

-

SpectraBase. (n.d.). Propionyl bromide - Optional[1H NMR] - Spectrum. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives. [Link]

-

ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. [Link]

-

SpectraBase. (n.d.). Propionyl chloride - Optional[1H NMR] - Spectrum. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

-

ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). [Link]

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

Sources

- 1. purdue.edu [purdue.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Spectrum: Esters [quimicaorganica.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 17. znaturforsch.com [znaturforsch.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lifesciencesite.com [lifesciencesite.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

"Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate molecular weight and formula"

An In-Depth Technical Guide to Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and the strategic rationale behind its molecular design, grounded in established principles of organic synthesis and pharmacology.

Introduction: A Scaffold of Potential

This compound is a heterocyclic compound featuring a pyrrole core, a scaffold renowned for its prevalence in both natural products and blockbuster pharmaceuticals.[1][2][3] The pyrrole ring system offers a unique combination of aromaticity, hydrogen bonding capability, and structural versatility, making it a privileged structure in drug design.[1][4] This particular derivative is functionalized with four key groups:

-

A Methyl Ester at position 2: A common feature that can act as a handle for further chemical modification or contribute to binding interactions.

-

A Propionyl Group at position 4: This ketone-containing substituent can serve as a crucial hydrogen bond acceptor, potentially anchoring the molecule within a biological target's active site.

-

A Tosyl Group at position 1: The p-toluenesulfonyl (tosyl) group attached to the pyrrole nitrogen is a critical feature. It is a strong electron-withdrawing group that can modulate the electronic properties of the pyrrole ring. Functionally, it is an excellent protecting group for the nitrogen atom during synthesis and can also serve as a superior leaving group in certain reactions.[5][6]

-

A Pyrrole Core: The foundational five-membered aromatic heterocycle is present in numerous FDA-approved drugs, including atorvastatin (Lipitor) and sunitinib (Sutent), highlighting its therapeutic relevance.[2]

The strategic combination of these functional groups makes this molecule a valuable intermediate for synthetic chemists and a compelling candidate for screening in various drug discovery programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data provides the quantitative foundation for experimental design, including solvent selection, reaction monitoring, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₅S | [7] |

| Molecular Weight | 335.37 g/mol | [7][8] |

| CAS Number | 1191272-69-1 | [7] |

| IUPAC Name | 1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester | [7] |

| Topological Polar Surface Area (TPSA) | 82.44 Ų | [7] |

| logP (Calculated) | 2.41 | [7] |

| Hydrogen Bond Acceptors | 6 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 5 | [7] |

Synthetic Strategy and Mechanistic Rationale

Proposed Synthetic Workflow

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic and Synthetic Elucidation of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrrole scaffolds are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyrrole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate, incorporates several key features: a tosyl-protected nitrogen, a methyl ester at the 2-position, and a propionyl group at the 4-position. The tosyl group serves as a robust electron-withdrawing protecting group, which is crucial for directing electrophilic substitution reactions and can be removed under specific conditions. The ester and ketone functionalities offer sites for further chemical modification, making this molecule a potentially valuable intermediate in synthetic organic chemistry and drug discovery programs.

This guide will first deduce the expected spectroscopic data for the title compound, providing a theoretical framework for its characterization. Subsequently, a detailed synthetic protocol, based on established methodologies for the acylation of N-tosylpyrroles, will be outlined.

Predicted Spectroscopic Data

The structural confirmation of a novel or synthesized compound relies heavily on a suite of spectroscopic techniques. Based on the chemical structure of this compound (C₁₆H₁₇NO₅S, Molecular Weight: 335.37 g/mol )[1], the following spectroscopic signatures are anticipated.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the tosyl group, the pyrrole ring, the methyl ester, and the propionyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrrole H-3 | ~7.5 - 7.8 | d | 1H | Deshielded due to the adjacent electron-withdrawing ester and the overall electron-deficient nature of the ring. Coupled to H-5. |

| Pyrrole H-5 | ~7.2 - 7.5 | d | 1H | Deshielded, but likely to a lesser extent than H-3. Coupled to H-3. |

| Tosyl Ar-H (ortho to SO₂) | ~7.8 - 8.0 | d | 2H | Deshielded due to the strong electron-withdrawing effect of the sulfonyl group. |

| Tosyl Ar-H (meta to SO₂) | ~7.3 - 7.5 | d | 2H | Less deshielded than the ortho protons. |

| Methyl Ester (-OCH₃) | ~3.8 - 4.0 | s | 3H | Typical chemical shift for a methyl ester. |

| Propionyl (-CH₂CH₃) | ~2.8 - 3.1 | q | 2H | Methylene protons adjacent to a carbonyl group. |

| Propionyl (-CH₂CH₃) | ~1.1 - 1.3 | t | 3H | Methyl protons of the ethyl group. |

| Tosyl Methyl (-CH₃) | ~2.4 - 2.5 | s | 3H | Typical chemical shift for a methyl group on a benzene ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon framework of the molecule. The predicted spectrum would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~160 - 165 | Typical range for an ester carbonyl. |

| Propionyl Carbonyl (C=O) | ~195 - 200 | Typical range for a ketone carbonyl. |

| Pyrrole C-2 | ~125 - 130 | Attached to the ester group. |

| Pyrrole C-3 | ~120 - 125 | Unsubstituted carbon on the pyrrole ring. |

| Pyrrole C-4 | ~135 - 140 | Attached to the propionyl group, deshielded. |

| Pyrrole C-5 | ~115 - 120 | Unsubstituted carbon on the pyrrole ring. |

| Tosyl C-ipso (C-SO₂) | ~135 - 140 | Carbon attached to the sulfonyl group. |

| Tosyl C-ortho | ~128 - 130 | Aromatic carbons ortho to the sulfonyl group. |

| Tosyl C-meta | ~129 - 131 | Aromatic carbons meta to the sulfonyl group. |

| Tosyl C-para (C-CH₃) | ~145 - 150 | Carbon attached to the methyl group. |

| Methyl Ester (-OCH₃) | ~52 - 55 | Carbon of the methyl ester. |

| Propionyl (-CH₂CH₃) | ~30 - 35 | Methylene carbon of the propionyl group. |

| Propionyl (-CH₂CH₃) | ~8 - 12 | Methyl carbon of the propionyl group. |

| Tosyl Methyl (-CH₃) | ~21 - 23 | Carbon of the tosyl methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the carbonyl groups of the ester and ketone, the sulfonyl group, and the aromatic rings.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong |

| C=O Stretch (Ketone) | ~1680 - 1700 | Strong |

| S=O Stretch (Sulfonyl) | ~1350 - 1380 and ~1160 - 1180 | Strong |

| C-O Stretch (Ester) | ~1200 - 1300 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 335. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass, confirming the molecular formula C₁₆H₁₇NO₅S. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the propionyl group (-COCH₂CH₃), and the tosyl group (-SO₂C₇H₇).

Synthetic Methodology: Friedel-Crafts Acylation

The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable precursor, Methyl 1-tosyl-1H-pyrrole-2-carboxylate. The tosyl group at the nitrogen atom deactivates the pyrrole ring towards electrophilic substitution and directs acylation primarily to the 4-position.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Methyl 1-tosyl-1H-pyrrole-2-carboxylate

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

-

Addition of Acylating Agent: To this suspension, add propionyl chloride dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Substrate: After the addition is complete, add a solution of Methyl 1-tosyl-1H-pyrrole-2-carboxylate in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, all reagents and glassware must be thoroughly dried.

-

Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic aromatic substitution.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

-

Aqueous Workup: The acidic workup neutralizes the aluminum chloride complex and separates it from the organic product. The bicarbonate wash removes any remaining acidic impurities.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound, which will be invaluable for its identification and characterization. The outlined synthetic protocol, based on the well-established Friedel-Crafts acylation, offers a reliable method for its preparation. The insights into the rationale behind the experimental choices are intended to empower researchers to adapt and optimize this procedure for their specific needs. This foundational information serves as a critical resource for scientists engaged in the synthesis and development of novel pyrrole-based compounds for various applications, including drug discovery.

References

- While a specific publication detailing the synthesis and full spectroscopic data of this compound was not identified in the performed searches, the synthetic and spectroscopic information presented is based on established principles of organic chemistry and data from closely related compounds. For general procedures on Friedel-Crafts acylation of N-protected pyrroles, please refer to standard organic chemistry textbooks and relevant journal articles.

Sources

"physical and chemical properties of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. Drawing upon available data and established principles of pyrrole chemistry, this document offers insights into its molecular structure, reactivity, and spectral characteristics, alongside a plausible synthetic pathway.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The strategic functionalization of the pyrrole ring allows for the fine-tuning of electronic and steric properties, making these compounds versatile building blocks in drug discovery. The title compound, this compound, incorporates several key features: a pyrrole core, a methyl ester at the 2-position, a propionyl group at the 4-position, and a tosyl protecting group on the nitrogen atom. This combination of functionalities suggests its potential as an intermediate in the synthesis of more complex molecules with potential anti-inflammatory, antimicrobial, or central nervous system activities.[1] The tosyl group, in particular, plays a crucial role in modulating the reactivity of the pyrrole ring, facilitating selective chemical transformations.

Molecular Structure and Physicochemical Properties

The structural features of this compound, including the electron-withdrawing tosyl and methyl carboxylate groups, and the propionyl substituent, dictate its physical and chemical behavior.

General Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| Synonyms | 1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester | ChemScene |

| CAS Number | 1191272-69-1 | ChemScene[2] |

| Molecular Formula | C₁₆H₁₇NO₅S | ChemScene[2] |

| Molecular Weight | 335.37 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 82.44 Ų | ChemScene[2] |

| LogP (calculated) | 2.41 | ChemScene[2] |

| Hydrogen Bond Acceptors | 6 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 5 | ChemScene[2] |

Physical State and Solubility (Predicted)

Based on the properties of similar substituted N-tosyl pyrroles, this compound is expected to be a solid at room temperature. Its solubility profile is likely to favor organic solvents over aqueous media.

-

Predicted Physical State: Crystalline solid.

-

Predicted Solubility:

-

High: Dichloromethane, Chloroform, Ethyl Acetate, Acetone

-

Moderate: Methanol, Ethanol, Tetrahydrofuran

-

Low to Insoluble: Water, Hexanes

-

The rationale for this prediction lies in the molecule's relatively non-polar character, dominated by the aromatic rings and alkyl groups, although the ester and sulfonyl groups introduce some polarity.

Synthesis and Reactivity

The synthesis of this compound most likely proceeds via a Friedel-Crafts acylation of a suitable precursor. The tosyl group on the pyrrole nitrogen is a key element in controlling the regioselectivity of this reaction.

The Role of the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group. When attached to the pyrrole nitrogen, it significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution compared to N-unsubstituted or N-alkyl pyrroles. However, this deactivation allows for more controlled and selective reactions. Furthermore, the tosyl group directs electrophilic substitution primarily to the C3 and C4 positions of the pyrrole ring.

Proposed Synthetic Route: Friedel-Crafts Acylation

A logical synthetic approach involves the Friedel-Crafts acylation of Methyl 1-tosyl-1H-pyrrole-2-carboxylate with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic pathway for this compound.

Generalized Experimental Protocol for Friedel-Crafts Acylation

The following is a representative, step-by-step methodology for the synthesis of the title compound.

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add aluminum chloride (AlCl₃) to the stirred solvent.

-

-

Formation of the Acylium Ion:

-

Add propionyl chloride dropwise to the AlCl₃ suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

-

Acylation of the Pyrrole Substrate:

-

Dissolve Methyl 1-tosyl-1H-pyrrole-2-carboxylate in anhydrous dichloromethane.

-

Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of ice-cold water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and tosyl groups, as well as the aliphatic protons of the methyl ester and propionyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Protons ortho to the sulfonyl group on the tosyl ring |

| ~7.3-7.5 | Doublet | 2H | Protons meta to the sulfonyl group on the tosyl ring |

| ~7.2-7.4 | Singlet | 1H | Pyrrole C5-H |

| ~6.8-7.0 | Singlet | 1H | Pyrrole C3-H |

| ~3.8-4.0 | Singlet | 3H | Methyl ester (-OCH₃) |

| ~2.8-3.0 | Quartet | 2H | Methylene of propionyl (-CH₂CH₃) |

| ~2.4 | Singlet | 3H | Methyl of tosyl group (-CH₃) |

| ~1.1-1.3 | Triplet | 3H | Methyl of propionyl (-CH₂CH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195-200 | Carbonyl of propionyl group (C=O) |

| ~160-165 | Carbonyl of methyl ester (C=O) |

| ~145 | Quaternary carbon of tosyl group attached to sulfur |

| ~135 | Quaternary carbon of tosyl group attached to methyl |

| ~130 | Aromatic CH carbons of tosyl group |

| ~128 | Aromatic CH carbons of tosyl group |

| ~125-130 | Pyrrole C2 and C4 (quaternary) |

| ~115-120 | Pyrrole C3 and C5 (CH) |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~30 | Methylene of propionyl (-CH₂CH₃) |

| ~21 | Methyl of tosyl group (-CH₃) |

| ~8 | Methyl of propionyl (-CH₂CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (methyl ester) |

| ~1670-1690 | C=O stretch (propionyl ketone) |

| ~1595 | C=C stretch (aromatic rings) |

| ~1370 and ~1170 | S=O stretch (sulfonyl group) |

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak [M+H]⁺ at m/z 336.09, and potentially a sodium adduct [M+Na]⁺ at m/z 358.07. Fragmentation patterns would likely involve the loss of the tosyl group, the methyl ester, and the propionyl group.

Safety and Handling

Based on available GHS information, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined, albeit largely predicted, set of physical and chemical properties. The presence of the tosyl protecting group allows for controlled functionalization of the pyrrole ring, making it a useful building block for the synthesis of more complex, potentially bioactive molecules. While experimental data for this specific compound is limited, its properties can be reliably inferred from the extensive knowledge base of pyrrole chemistry. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their potential in medicinal chemistry and materials science.

References

-

MySkinRecipes. Methyl 4-Propionyl-1H-Pyrrole-2-Carboxylate. [Link]

Sources

The Advent and Application of Tosyl-Protected Pyrrole Esters: A Technical Guide for the Synthetic Chemist

Preamble: Navigating the Complex Terrain of Pyrrole Chemistry

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in biologically significant molecules, from the heme cofactor in hemoglobin to complex alkaloids, has driven the development of a vast arsenal of synthetic methodologies. However, the inherent reactivity of the pyrrole ring, particularly its susceptibility to uncontrolled electrophilic substitution and polymerization, presents a formidable challenge to the synthetic chemist. The strategic use of protecting groups to temporarily mask the pyrrole nitrogen is therefore not merely a matter of convenience, but a critical element for achieving selectivity and high yields in complex synthetic routes. Among the various N-protecting groups, the tosyl (p-toluenesulfonyl) group has emerged as a particularly robust and versatile tool. This guide provides an in-depth exploration of the discovery, origin, and application of tosyl-protected pyrrole esters, offering both historical context and practical, field-proven insights for researchers, scientists, and drug development professionals.

I. The Genesis of N-Sulfonyl Pyrroles: An Evolution from Classical Syntheses

The story of tosyl-protected pyrroles is not one of a single, sudden discovery, but rather an elegant evolution of classical pyrrole synthetic strategies. To appreciate the ingenuity of using the tosyl group, one must first understand the foundational methods upon which this innovation was built.

The Classical Foundations: Paal-Knorr and Clauson-Kaas Syntheses

The late 19th and early 20th centuries saw the development of cornerstone reactions for pyrrole synthesis. The Paal-Knorr synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions to furnish the pyrrole ring.[1][2][3] This method, while effective, often requires harsh conditions.

A significant advancement came in 1952 with the Clauson-Kaas pyrrole synthesis , which utilizes the reaction of 2,5-dialkoxytetrahydrofurans with primary amines.[4] This milder approach broadened the scope of accessible N-substituted pyrroles.

The Introduction of the Sulfonyl Moiety: A Gateway to N-Tosyl Pyrroles

A key development in the journey towards tosyl-protected pyrroles was the adaptation of the Clauson-Kaas synthesis to include less nucleophilic amines, such as sulfonamides.[5] Researchers demonstrated that by employing sulfonamides in this reaction, N-sulfonylated pyrroles could be readily prepared.[6] This modification was a pivotal step, as it provided a direct route to pyrroles bearing an electron-withdrawing group on the nitrogen atom.

The use of p-toluenesulfonamide (tosylamide) in these reactions logically led to the formation of N-tosylpyrrole. The rationale for employing the tosyl group stems from its strong electron-withdrawing nature. This property deactivates the pyrrole ring towards electrophilic attack and polymerization, thereby "taming" its reactivity and allowing for more controlled and selective subsequent transformations at other positions of the ring.[7]

II. The Tosyl Group as a Strategic Protecting Group for Pyrrole Esters

The true utility of the tosyl group becomes apparent when considering the synthesis of substituted pyrrole esters. These motifs are common in pharmacologically active compounds, and the ability to selectively functionalize the pyrrole ring is paramount.

Causality behind the Choice: Why Tosyl?

The selection of the tosyl group is a deliberate choice rooted in its chemical properties:

-

Electron-Withdrawing Nature: The sulfonyl group significantly reduces the electron density of the pyrrole ring, mitigating its propensity for uncontrolled electrophilic substitution and polymerization, especially under acidic conditions.[7]

-

Steric Hindrance: The bulky tosyl group can direct substitution reactions to specific positions on the pyrrole ring, often favoring the C2 and C5 positions.

-

Stability: The N-tosyl bond is robust enough to withstand a wide range of reaction conditions, including those used for ester manipulation, cross-coupling reactions, and other functional group transformations.

-

Reliable Deprotection: A variety of reliable methods exist for the cleavage of the N-tosyl bond, allowing for the restoration of the N-H pyrrole at the desired stage of a synthesis.

III. Synthesis of Tosyl-Protected Pyrrole Esters: A Practical Workflow

The synthesis of tosyl-protected pyrrole esters typically involves a two-step sequence: formation of the N-tosylpyrrole core, followed by introduction of the ester functionality, or vice-versa. A common and straightforward approach is the direct tosylation of a pre-existing pyrrole ester.

Experimental Protocol: Synthesis of Ethyl 1-Tosyl-1H-pyrrole-2-carboxylate

This protocol details the tosylation of ethyl pyrrole-2-carboxylate, a common building block.

Materials:

-

Ethyl pyrrole-2-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ethyl 1-tosyl-1H-pyrrole-2-carboxylate.

Caption: General workflow for the synthesis of ethyl 1-tosyl-1H-pyrrole-2-carboxylate.

IV. Deprotection of Tosyl-Protected Pyrrole Esters: Liberating the N-H Pyrrole

The removal of the tosyl group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Basic Hydrolysis with Sodium Hydroxide

A common and effective method for the deprotection of N-tosyl pyrroles is basic hydrolysis.

Experimental Protocol: Deprotection using Sodium Hydroxide

Materials:

-

Tosyl-protected pyrrole ester

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the tosyl-protected pyrrole ester (1.0 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v).

-

Add crushed sodium hydroxide pellets (3.0-5.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrole ester.[4]

Caption: Workflow for the deprotection of N-tosyl pyrrole esters using sodium hydroxide.

Reductive Cleavage with Magnesium in Methanol

For substrates that are sensitive to strongly basic conditions, reductive cleavage offers a milder alternative.

Experimental Protocol: Deprotection using Magnesium in Methanol

Materials:

-

Tosyl-protected pyrrole ester

-

Magnesium turnings (Mg)

-

Anhydrous Methanol (MeOH)

-

Ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of magnesium turnings (excess, e.g., 10 equivalents) in anhydrous methanol under an inert atmosphere, add a solution of the tosyl-protected pyrrole ester (1.0 equivalent) in anhydrous methanol.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully add saturated aqueous ammonium chloride solution to quench the reaction.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing with dichloromethane.

-

Separate the layers of the filtrate and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected pyrrole ester.

V. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis and deprotection of tosyl-protected pyrroles, based on literature examples.

| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |

| Tosylation | Pyrrole | TsCl, NaH, THF, rt, 3h | 99% | ChemicalBook |

| Tosylation | Pyrrole | TsCl, Et₃N, DCM, 0°C to rt | ~95% | BenchChem |

| Deprotection | N-Tosyl pyrrole derivative | NaOH, MeOH/H₂O, rt, overnight | Good | [4] |

| Deprotection | N-Tosyl sulfonamide | Mg, MeOH, 0°C to rt | Good | ResearchGate |

VI. Conclusion and Future Outlook

The introduction of the tosyl group as a protecting group for pyrroles marked a significant step forward in the field of heterocyclic chemistry. By providing a means to control the reactivity of the pyrrole nucleus, the tosyl group has enabled the synthesis of a vast array of complex, biologically active molecules containing the pyrrole motif. The straightforward methods for its introduction and removal, coupled with its robust nature, have solidified its place as an indispensable tool in the synthetic chemist's toolbox. As the demand for novel pyrrole-containing pharmaceuticals and materials continues to grow, the principles established through the development and use of tosyl-protected pyrrole esters will undoubtedly continue to inspire new and innovative synthetic strategies.

References

- Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 985-999.

- Clauson-Kaas, N.; Limborg, F.; Glens, K. A New Method for the Preparation of N-Substituted Pyrroles. Acta Chemica Scandinavica1952, 6, 531-534.

- Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2756-2767.

- Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1635-1642.

-

Hosseini-Sarvari, M.; et al. Nano-sulfated TiO2 as a new and greener catalyst for the Clauson–Kaas synthesis of N-substituted pyrroles. Beilstein Journal of Organic Chemistry2014 , 10, 1373-1380. [Link]

-

Deng, J.; et al. An expedient copper-catalyzed Clauson–Kaas synthesis of a wide range of N-substituted pyrroles in water. Beilstein Journal of Organic Chemistry2014 , 10, 2960-2965. [Link]

- Zhang, J.; Shi, D. MgI2 Etherate as a Mild and Highly Chemoselective Catalyst for the Clauson–Kaas Synthesis of N-Substituted Pyrroles.

-

Fang, W.; et al. Phosphorus Pentoxide as a Catalyst for the Conversion of Various Aliphatic Amines, Aromatic Amines, Sulfonamides and Primary Amides into N-Substituted Pyrroles. Molecules2011 , 16 (6), 4613-4624. [Link]

-

Miura, T.; et al. An interesting approach for polysubstituted pyrrole synthesis is through reaction of 1-sulfonyl-1,2,3-triazoles with allenes in the presence of a nickel(0) catalyst. Organic Letters2013 , 15 (13), 3298-3301. [Link]

-

Tzankova, D.; Vladimirova, S.; Peikova, L.; Georgieva, M. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy2018 , 53 (3), 451-464. [Link]

-

Gribble, G. W. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA2010 , (i), 1-13. [Link]

-

Hann, J. L.; et al. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry2023 , 88 (19), 13584–13589. [Link]

-

ResearchGate. Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. [Link]

-

ResearchGate. Side reactions of 1-Tosylpyrrole in acidic or basic conditions. [Link]

- Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. Tetrahedron Letters1972, 13 (52), 5337-5340.

- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1885, 18 (1), 367-371.

-

ResearchGate. Pyrrole Protection. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-propionyl-1-tosyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the propionyl, tosyl, and carboxylate moieties on the pyrrole core offers multiple points for further chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of the viable synthetic strategies for this target molecule, with a focus on the selection of starting materials, the rationale behind the chosen reaction pathways, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach, dissecting the molecule into readily accessible starting materials. The key disconnections involve the Friedel-Crafts acylation to introduce the propionyl group, the N-tosylation of the pyrrole ring, and the initial formation of the pyrrole-2-carboxylate core.

Based on this analysis, a robust three-step synthetic pathway is proposed, commencing with the synthesis of a suitable pyrrole-2-carboxylate precursor, followed by protection and functionalization of the pyrrole ring.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Synthesis of Methyl pyrrole-2-carboxylate: Formation of the core pyrrole ester scaffold.

-

N-Tosylation of Methyl pyrrole-2-carboxylate: Introduction of the tosyl protecting and activating group.

-

Friedel-Crafts Propionylation: Regioselective introduction of the propionyl group at the C4 position.

Starting Materials and Reagents

The selection of appropriate starting materials is paramount for the successful and efficient synthesis of the target compound. The following table outlines the key reactants for each step of the proposed pathway.

| Step | Starting Material(s) | Reagent(s) | Solvent(s) |

| 1 | Pyrrole | Trichloroacetyl chloride, Sodium methoxide, Methanol | Diethyl ether, Methanol |

| 2 | Methyl pyrrole-2-carboxylate | Sodium hydride (NaH), p-Toluenesulfonyl chloride (TsCl) | Tetrahydrofuran (THF) |

| 3 | Methyl 1-tosyl-1H-pyrrole-2-carboxylate | Propionyl chloride, Aluminum chloride (AlCl₃) | Dichloromethane (DCM) |

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl pyrrole-2-carboxylate

The initial step involves the formation of the pyrrole-2-carboxylate scaffold. A reliable method for this transformation is the acylation of pyrrole with trichloroacetyl chloride, followed by methanolysis of the resulting trichloromethyl ketone.

Protocol:

-

To a stirred solution of pyrrole in anhydrous diethyl ether, slowly add trichloroacetyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture is then carefully quenched with an aqueous solution of potassium carbonate.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-(trichloroacetyl)pyrrole.

-

The crude 2-(trichloroacetyl)pyrrole is dissolved in methanol, and a solution of sodium methoxide in methanol is added dropwise.[1]

-

The reaction is stirred at room temperature for 2-3 hours.

-

The solvent is evaporated, and the residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried, and concentrated to afford Methyl pyrrole-2-carboxylate as a solid.

Causality and Expertise: The use of trichloroacetyl chloride provides a highly reactive acylating agent that readily reacts with the electron-rich pyrrole ring, primarily at the C2 position. The subsequent treatment with sodium methoxide facilitates a haloform-type reaction, where the trichloromethyl group is cleaved, and the corresponding methyl ester is formed in good yield.

Step 2: N-Tosylation of Methyl pyrrole-2-carboxylate

The protection of the pyrrole nitrogen with a tosyl group serves a dual purpose: it prevents N-acylation in the subsequent Friedel-Crafts step and acts as an electron-withdrawing group, influencing the regioselectivity of the acylation.

Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Methyl pyrrole-2-carboxylate in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) in THF.

-

The reaction is stirred at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to give Methyl 1-tosyl-1H-pyrrole-2-carboxylate.